
N-Ethylindoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethylindoline-4-carboxamide is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an indoline core with an ethyl group attached to the nitrogen atom and a carboxamide group at the fourth position of the indoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylindoline-4-carboxamide typically involves the amidation of indoline-4-carboxylic acid with ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature, and in an appropriate solvent like dichloromethane or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The choice of solvents and reagents is crucial to ensure the scalability and environmental sustainability of the process.
化学反応の分析
Types of Reactions: N-Ethylindoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-Ethylindoline-4-amine.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
科学的研究の応用
N-Ethylindoline-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Ethylindoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The indoline core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.
類似化合物との比較
- N-Methylindoline-4-carboxamide
- N-Propylindoline-4-carboxamide
- N-Ethylindoline-2-carboxamide
Comparison: N-Ethylindoline-4-carboxamide is unique due to the position of the carboxamide group at the fourth position of the indoline ring. This positioning influences its reactivity and biological activity compared to similar compounds with carboxamide groups at different positions. For example, N-Ethylindoline-2-carboxamide may exhibit different binding affinities and biological effects due to the altered spatial arrangement of functional groups.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
N-ethyl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-2-12-11(14)9-4-3-5-10-8(9)6-7-13-10/h3-5,13H,2,6-7H2,1H3,(H,12,14) |
InChIキー |
GTGJNRVWIMVJBS-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=C2CCNC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






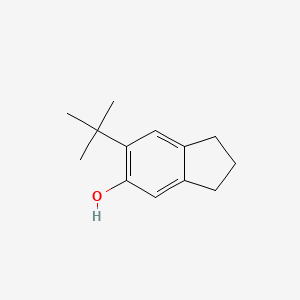
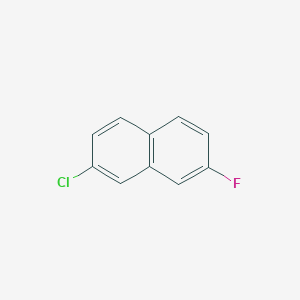
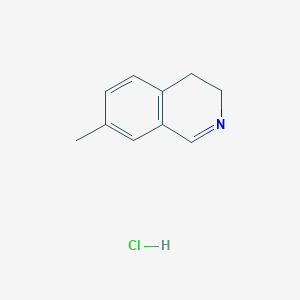
![6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11910127.png)

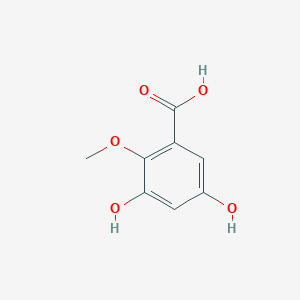


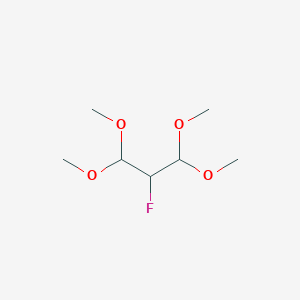
![7,9-Diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11910176.png)
